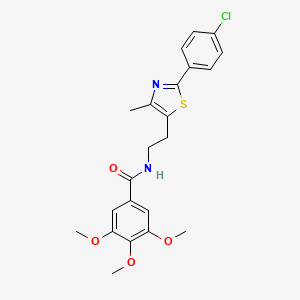

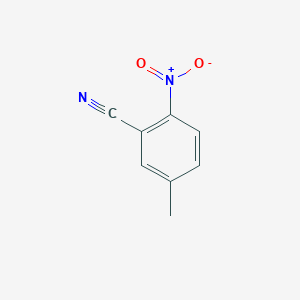

![molecular formula C21H10ClF4NO3 B3015716 5-[2-氯-4-(三氟甲基)苯氧基]-2-(2-氟苯基)-1H-异吲哚-1,3(2H)-二酮 CAS No. 866150-55-2](/img/structure/B3015716.png)

5-[2-氯-4-(三氟甲基)苯氧基]-2-(2-氟苯基)-1H-异吲哚-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H10ClF4NO3 and its molecular weight is 435.76. The purity is usually 95%.

BenchChem offers high-quality 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

晶体结构分析

该化合物已被用于各种有机化合物的合成中,特别是在探索其晶体结构方面。例如,Huang Ming-zhi 等人(2005 年)合成了一种相关化合物,并使用 X 射线单晶衍射分析了其晶体结构,提供了对这类化合物的分子排列和键合特征的见解(Huang Ming-zhi 等人,2005 年)。

原卟啉原 IX 氧化酶抑制剂

Bin Li 等人(2005 年)的研究表明,某些与该化合物密切相关的三氟甲基取代化合物充当原卟啉原 IX 氧化酶的抑制剂。该酶是血红素生物合成中的关键参与者,其抑制在除草剂和潜在治疗剂的开发中具有重要意义(Bin Li 等人,2005 年)。

六氢异吲哚二酮衍生物的合成

A. Tan 等人(2016 年)的一项研究探索了从相关化合物合成新的六氢-1H-异吲哚-1,3(2H)-二酮衍生物。这些衍生物在药物和农用化学品中具有潜在应用,展示了此类化学框架的多功能性(A. Tan 等人,2016 年)。

抗癌活性

已研究了类似于 5-[2-氯-4-(三氟甲基)苯氧基]-2-(2-氟苯基)-1H-异吲哚-1,3(2H)-二酮的化合物的抗癌特性。例如,A. Tan 等人(2020 年)对异吲哚-1,3(2H)-二酮衍生物的研究表明对各种癌细胞具有潜在的细胞毒性作用,突出了该化学类别的治疗相关性(A. Tan 等人,2020 年)。

多取代类似物的合成

A. Tan 等人(2014 年)展示的多取代异吲哚-1,3-二酮类似物的合成表明了这种化学结构在创建各种衍生物方面的适应性,这些衍生物可能在有机和药物化学中具有多种应用(A. Tan 等人,2014 年)。

血清素受体亲和力和磷酸二酯酶抑制

A. Czopek 等人(2020 年)的一项研究检查了该化合物及其衍生物与其与血清素受体和磷酸二酯酶的相互作用。这项研究有助于了解这些化合物在开发抗精神病药物中的潜力(A. Czopek 等人,2020 年)。

光物理性质

Mininath S. Deshmukh 等人(2015 年)对类似化合物的光物理性质的研究表明在材料科学中的应用,特别是在需要光稳定和荧光化合物的领域(Mininath S. Deshmukh 等人,2015 年)。

作用机制

Target of Action

The primary target of this compound, also known as Flufenoxuron , is the chitin synthesis pathway in insects and mites . Chitin is a crucial component of the exoskeleton of these organisms, and its synthesis is vital for their growth and survival.

Mode of Action

Flufenoxuron acts by inhibiting chitin synthesis . This inhibition disrupts the normal growth and development of insects and mites, leading to their eventual death. The compound’s action is systemic, affecting the entire organism.

Biochemical Pathways

The affected biochemical pathway is the chitin synthesis pathway . By inhibiting this pathway, Flufenoxuron prevents the formation of chitin, a key structural component in the exoskeleton of insects and mites. This disruption leads to abnormalities in the exoskeleton, preventing the organisms from growing and developing normally.

Pharmacokinetics

After oral administration of Flufenoxuron to rats, absorption was rapid, with a time to reach Cmax (Tmax) of 3–6 hours . There was evidence of saturation at higher dose levels . Absorbed Flufenoxuron was widely distributed throughout the body, with highest levels in fat and bone marrow . Unchanged Flufenoxuron was the major residue in all tissues, faeces and urine . Flufenoxuron is metabolized by cleavage of the bond adjacent to the 2,6-difluorobenzoyl moiety, followed by oxidation or hydroxylation .

Result of Action

The result of Flufenoxuron’s action is the disruption of the normal growth and development of insects and mites . By inhibiting chitin synthesis, the compound causes abnormalities in the exoskeleton of these organisms, which prevents them from growing and developing normally, leading to their death.

属性

IUPAC Name |

5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10ClF4NO3/c22-15-9-11(21(24,25)26)5-8-18(15)30-12-6-7-13-14(10-12)20(29)27(19(13)28)17-4-2-1-3-16(17)23/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAUFTYMINGQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10ClF4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

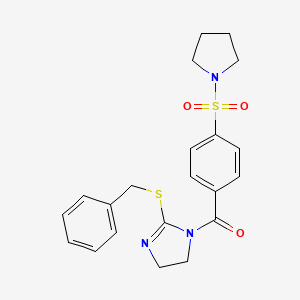

![N'-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3015637.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide](/img/structure/B3015639.png)

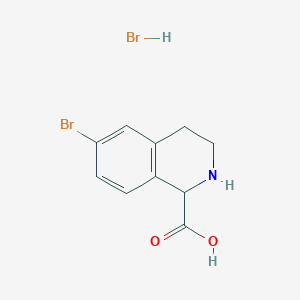

![(2R,4R,5R,6S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B3015643.png)

![[4-(Pyridin-3-ylmethoxy)phenyl]methanamine](/img/structure/B3015644.png)

![ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B3015646.png)

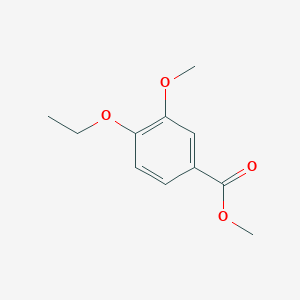

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide](/img/structure/B3015654.png)

![N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B3015656.png)